1-(4-Chloropyrimidin-2-yl)-N-methylmethanamine

Catalog No.
S12745932
CAS No.
M.F
C6H8ClN3
M. Wt
157.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Chloropyrimidin-2-yl)-N-methylmethanamine

Product Name

1-(4-Chloropyrimidin-2-yl)-N-methylmethanamine

IUPAC Name

1-(4-chloropyrimidin-2-yl)-N-methylmethanamine

Molecular Formula

C6H8ClN3

Molecular Weight

157.60 g/mol

InChI

InChI=1S/C6H8ClN3/c1-8-4-6-9-3-2-5(7)10-6/h2-3,8H,4H2,1H3

InChI Key

RRQRRQLALGRENA-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NC=CC(=N1)Cl

1-(4-Chloropyrimidin-2-yl)-N-methylmethanamine is a chemical compound characterized by its unique structure, which includes a pyrimidine ring substituted with a chlorine atom and a methylated amine group. The molecular formula for this compound is C7H9ClN2, and it has a molecular weight of approximately 158.61 g/mol. The presence of the chloropyrimidine moiety contributes to its potential biological activity, making it a subject of interest in medicinal chemistry.

, primarily involving nucleophilic substitution due to the presence of the chloropyrimidine group. For instance, it can undergo reactions such as:

  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, leading to the formation of new derivatives.
  • Alkylation Reactions: The nitrogen atom in the amine group can act as a nucleophile and participate in alkylation reactions.
  • Formation of Salts: It can react with acids to form hydrochloride salts, enhancing its solubility and stability.

These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological properties or different pharmacological profiles .

1-(4-Chloropyrimidin-2-yl)-N-methylmethanamine has been studied for its biological activities, particularly in the context of drug development. Its structural components suggest potential interactions with biological targets, including enzymes and receptors involved in various diseases. Some studies indicate that compounds with similar structures may exhibit antitubercular activity, highlighting the potential for this compound in treating infectious diseases .

The synthesis of 1-(4-Chloropyrimidin-2-yl)-N-methylmethanamine can be achieved through several methods:

  • Direct Alkylation: Starting from 4-chloropyrimidine, one can perform an alkylation reaction with N-methylmethanamine under appropriate conditions (e.g., using a base like sodium hydride).
  • Nucleophilic Substitution: This method involves reacting 4-chloropyrimidine with N-methylmethanamine in the presence of a suitable solvent and catalyst to facilitate the substitution reaction.
  • Multi-step Synthesis: More complex synthetic routes may involve multiple steps, including protection-deprotection strategies and intermediate formation, to achieve higher yields and purities .

The applications of 1-(4-Chloropyrimidin-2-yl)-N-methylmethanamine extend across various fields:

  • Pharmaceutical Development: Due to its potential biological activity, it may serve as a lead compound for developing new therapeutic agents.
  • Chemical Research: It can be utilized as a building block in organic synthesis for creating more complex molecules.
  • Agricultural Chemistry: There may be applications in developing agrochemicals that target specific pests or diseases due to its structural features.

Interaction studies involving 1-(4-Chloropyrimidin-2-yl)-N-methylmethanamine typically focus on its binding affinity to various biological targets. These studies help elucidate the mechanism of action and potential efficacy against specific diseases. Research has shown that compounds similar to this one can interact with proteins involved in cellular signaling pathways, suggesting that this compound might also exhibit similar interactions .

Several compounds share structural similarities with 1-(4-Chloropyrimidin-2-yl)-N-methylmethanamine. Here are some notable examples:

Compound NameSimilarity IndexKey Features
6-Chloro-2-methylpyrimidin-4-amine0.88Contains a chlorinated pyrimidine core
2-tert-Butyl-4-chloropyrimidine0.82Features tert-butyl substitution
6-Chloro-N,2-dimethylpyrimidin-4-amine0.81Dimethyl substitution at nitrogen
4,5-Dichloro-2-methylpyrimidine0.79Contains two chlorine atoms
6-Chloro-2-ethylpyrimidin-4-amine0.79Ethyl substitution at nitrogen

Uniqueness

The uniqueness of 1-(4-Chloropyrimidin-2-yl)-N-methylmethanamine lies in its specific combination of a chlorinated pyrimidine ring and an N-methylated amine group, which may confer distinct pharmacological properties compared to its analogs. This specific arrangement allows for targeted interactions within biological systems, potentially leading to novel therapeutic applications.

Nucleophilic Displacement Reactions

Nucleophilic displacement reactions represent the most fundamental and widely employed synthetic approach for preparing 1-(4-Chloropyrimidin-2-yl)-N-methylmethanamine [3] [7]. The nucleophilic aromatic substitution mechanism proceeds through a two-step addition-elimination sequence via a Meisenheimer intermediate, where the electron-deficient pyrimidine ring facilitates nucleophilic attack at the carbon bearing the chlorine substituent [29] [30]. The pyrimidine nitrogen atoms exercise strong electron-withdrawing effects through both inductive and mesomeric mechanisms, significantly activating the aromatic system toward nucleophilic substitution [6] [7].

The mechanistic pathway involves initial nucleophilic attack by the amine nucleophile on the electron-poor carbon atom adjacent to the chlorine leaving group [29]. This attack generates a negatively charged intermediate that is stabilized by delocalization of the negative charge onto the pyrimidine nitrogen atoms [30] [32]. The subsequent elimination of chloride ion restores aromaticity and yields the desired aminomethyl-substituted pyrimidine product [7] [29].

Table 1: Nucleophilic Displacement Reaction Conditions for Chloropyrimidines

NucleophileTemperature (°C)SolventBaseReaction Time (h)Typical Yield (%)
Primary amines80-120Dimethylformamide, Dimethyl sulfoxide, Polyethylene glycol-400Potassium carbonate, Cesium carbonate2-675-95
Secondary amines100-150Dimethylformamide, acetonitrileN,N-diisopropylethylamine, triethylamine4-870-90
Methylamine90-130Dimethylformamide, waterSodium hydroxide, Potassium carbonate3-580-92
N-methylmethanamine precursors100-140Dimethylformamide, dioxaneN,N-diisopropylethylamine, Cesium carbonate5-1265-85

Chloropyrimidine Precursor Utilization

The selection and preparation of appropriate chloropyrimidine precursors constitutes a critical factor in the successful synthesis of 1-(4-Chloropyrimidin-2-yl)-N-methylmethanamine [4] [33]. 4-Chloropyrimidine derivatives serve as optimal electrophilic substrates due to the inherent reactivity of the carbon-chlorine bond at the 4-position [6] [30]. The electron-deficient nature of the pyrimidine ring, particularly when substituted with additional electron-withdrawing groups, enhances the electrophilicity of the carbon center and facilitates nucleophilic attack [29] [32].

Research has demonstrated that the regioselectivity of nucleophilic substitution on dichloropyrimidines is highly dependent on the electronic environment of the heterocyclic system [6]. For 2,4-dichloropyrimidines, nucleophilic substitution typically occurs preferentially at the 4-position due to the greater electrophilicity of this carbon center [6] [30]. However, the presence of electron-donating substituents at the 6-position can reverse this selectivity, leading to preferential substitution at the 2-position [6].

The preparation of 4-chloropyrimidine precursors commonly involves chlorination reactions using phosphorus oxychloride or thionyl chloride on the corresponding pyrimidinone or pyrimidinethione substrates [23] [33]. These chlorination procedures typically require elevated temperatures and anhydrous conditions to achieve complete conversion and prevent hydrolysis of the chlorinated products [23] [33].

Amine Substitution Strategies

The implementation of effective amine substitution strategies requires careful consideration of the nucleophilicity, steric hindrance, and electronic properties of the amine reactant [3] [28]. Primary and secondary amines generally exhibit higher nucleophilicity compared to tertiary amines, facilitating more efficient substitution reactions under milder conditions [5] [28]. The basicity of the amine nucleophile also influences reaction rates, with more basic amines typically displaying enhanced reactivity toward electrophilic aromatic carbons [17] [28].

For the specific preparation of N-methylmethanamine derivatives, several synthetic approaches have been developed [37] [42]. Direct nucleophilic substitution using N-methylmethanamine itself represents the most straightforward approach, although the volatility and handling characteristics of this reagent can present practical challenges [38] [42]. Alternative strategies involve the use of protected amine precursors or formamide derivatives that can be subsequently hydrolyzed to yield the desired N-methylmethanamine functionality [37] [39].

Reductive amination protocols offer an alternative approach for introducing the N-methylmethanamine moiety [42] [43]. This methodology involves the initial formation of an imine intermediate between formaldehyde and a primary amine, followed by reduction using sodium borohydride or sodium cyanoborohydride [42] [44]. The reductive amination approach provides excellent functional group tolerance and can be conducted under mild reaction conditions [43] [44].

Table 2: Amine Substitution Strategies for Pyrimidine Derivatives

StrategySubstrate TypeAmine ProductReaction ConditionsYield Range (%)Functional Group Tolerance
Direct displacementChloropyrimidinesPrimary/SecondaryBasic, 80-150°C70-95Good
Reductive aminationFormylpyrimidinesSecondary/TertiaryMild acid, Sodium borohydride60-90Excellent
Gabriel synthesisHalopyrimidinesPrimaryBasic hydrolysis50-80Moderate
Hofmann rearrangementCarboxamidesPrimaryBromine, base40-70Poor
Curtius rearrangementCarboxylic acidsPrimarySodium azide, heat45-75Moderate

HATU-Mediated Coupling Protocols

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) represents a highly efficient coupling reagent for the formation of amide bonds in pyrimidine chemistry [8] [9]. The mechanism of HATU-mediated coupling involves the initial activation of carboxylic acids to form reactive O-(7-azabenzotriazol-1-yl) active esters, which subsequently undergo nucleophilic attack by amine substrates to yield the desired amide products [8] [13].

The application of HATU coupling protocols in pyrimidine synthesis has been extensively documented in medicinal chemistry research [3] [11]. These protocols typically involve a two-step procedure where the carboxylic acid substrate is first pre-activated with HATU in the presence of a tertiary amine base, followed by addition of the amine nucleophile [10] [12]. This pre-activation strategy prevents the formation of undesirable side products that can arise from direct reaction between HATU and primary or secondary amines [10] [12].

The high coupling efficiencies observed with HATU are attributed to a neighboring group effect involving the pyridine nitrogen atom, which stabilizes the incoming amine through hydrogen-bonded transition states [13]. This stabilization mechanism results in accelerated reaction rates and improved yields compared to other coupling reagents [9] [13].

Table 3: HATU Coupling Optimization Parameters

ParameterOptimal RangeStandard ConditionsNotes
HATU equivalents1.2-1.51.3Excess reduces yield
Base (N,N-diisopropylethylamine) equivalents2-32.5Prevents side reactions
Temperature (°C)0-2520Higher temperatures cause decomposition
Reaction time (h)2-126Monitor by thin layer chromatography
SolventDimethylformamide, acetonitrileDimethylformamideDimethylformamide preferred
Activation time (min)15-3020Pre-activation crucial

Research has demonstrated that the order of reagent addition is critical for achieving optimal results in HATU-mediated couplings [10] [12]. Pre-activation of the carboxylic acid with HATU and base for 15-30 minutes before addition of the amine component significantly improves coupling efficiency and reduces the formation of tetramethylguanidine side products [12] [14]. The use of uronium-based coupling reagents like HATU requires careful attention to reaction conditions, as these reagents can react with primary and secondary amines in the absence of activated carboxylic acids [10] [12].

Solvent and Reagent Optimization

The selection of appropriate solvents and reagents plays a crucial role in determining the success of synthetic transformations leading to 1-(4-Chloropyrimidin-2-yl)-N-methylmethanamine [16] [18]. Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile are generally preferred for nucleophilic aromatic substitution reactions due to their ability to stabilize ionic intermediates and enhance nucleophile reactivity [18] [19].

Dimethylformamide has emerged as the solvent of choice for many pyrimidine synthesis applications due to its high dielectric constant, excellent solubilizing properties, and chemical stability under reaction conditions [18] [20]. Beyond its role as a solvent, dimethylformamide can participate directly in certain transformations, serving as a formylating agent or nitrogen source in specialized synthetic protocols [18].

Table 4: Solvent Effects on Pyrimidine Synthesis Reactions

SolventDielectric ConstantNucleophilic Substitution RateHATU Coupling EfficiencyPurification EaseEnvironmental Impact
Dimethylformamide36.7HighExcellentDifficultHigh
Dimethyl sulfoxide46.7HighGoodDifficultHigh
Acetonitrile35.9MediumExcellentEasyMedium
Dichloromethane8.9LowPoorEasyMedium
Dioxane2.2LowFairEasyLow
Water78.4MediumPoorEasyLow
Polyethylene glycol-40013.3MediumNot testedMediumLow

Recent developments in green chemistry have promoted the investigation of environmentally benign solvent systems for pyrimidine synthesis [17] [19]. Polyethylene glycol-400 has demonstrated effectiveness as a medium for nucleophilic aromatic substitution reactions, offering advantages in terms of environmental impact and reaction efficiency [19]. Water has also been explored as a reaction medium, particularly for reactions involving highly polar substrates or when employing phase-transfer catalysis [17] [21].

Temperature optimization represents another critical parameter in pyrimidine synthesis [16] [34]. Nucleophilic aromatic substitution reactions typically require elevated temperatures to overcome activation barriers, with optimal temperatures ranging from 80-150°C depending on the specific substrate and nucleophile combination [17] [34]. However, excessive temperatures can lead to decomposition of sensitive functional groups or formation of undesired side products [34].

Purification Techniques (Crystallization, Column Chromatography)

The purification of 1-(4-Chloropyrimidin-2-yl)-N-methylmethanamine and related compounds requires careful selection of appropriate techniques based on the physical and chemical properties of the target molecule [22] [24]. Crystallization methods represent the most widely employed approach for obtaining high-purity pyrimidine derivatives due to their effectiveness, scalability, and cost-efficiency [22] [25].

Recrystallization protocols typically involve dissolution of the crude product in a suitable hot solvent, followed by controlled cooling to induce crystal formation [22] [27]. The selection of an appropriate recrystallization solvent requires consideration of solubility characteristics, with the ideal solvent exhibiting high solubility for the compound at elevated temperatures and low solubility at reduced temperatures [25] [27]. Common recrystallization solvents for pyrimidine compounds include ethanol, methanol, water, and various mixed solvent systems [22] [25].

Table 5: Purification Methods Comparison for Pyrimidine Compounds

MethodPurity Achieved (%)Recovery Yield (%)Time Required (h)Solvent RequirementsSuitability for Scale-up
Crystallization85-9570-852-4MinimalExcellent
Column chromatography90-9975-901-3HighPoor
Recrystallization90-9860-804-8ModerateGood
Liquid-liquid extraction70-8580-950.5-1ModerateExcellent
Distillation95-9985-952-6NoneExcellent

Column chromatography provides an alternative purification approach that offers superior resolution for complex mixtures or compounds with similar physical properties [24] [28]. Silica gel represents the most commonly employed stationary phase, although specialized phases may be required for basic compounds to prevent adsorption and decomposition [28]. The purification of organic amines using traditional silica gel chromatography can be challenging due to acid-base interactions between the basic amine functionality and acidic silanol groups [28].

For amine-containing compounds, the addition of competing bases such as triethylamine or ammonia to the mobile phase can neutralize acidic sites and improve chromatographic behavior [28]. Alternatively, the use of basic alumina or specialized amine-tolerant stationary phases can provide superior results for basic pyrimidine derivatives [28].

$$ ^1 \text{H NMR} $$ Spectral Interpretation

The proton nuclear magnetic resonance spectroscopy of 1-(4-Chloropyrimidin-2-yl)-N-methylmethanamine provides critical structural information through characteristic chemical shift patterns. The compound exhibits a molecular formula of C₆H₈ClN₃ with a molecular weight of 157.60 g/mol [1] [2].

The pyrimidine ring system in this compound displays typical aromatic proton resonances. The proton at the 5-position of the pyrimidine ring appears as a characteristic singlet, while the proton at the 6-position exhibits coupling patterns consistent with the heterocyclic framework. Studies on related chloropyrimidine derivatives have shown that aromatic protons in chloro-substituted pyrimidines typically resonate in the range of 6.5-8.5 ppm [3] [4].

The methylene linker (CH₂) connecting the pyrimidine ring to the methylamine group represents a crucial structural feature. This CH₂ group typically appears as a singlet in the chemical shift range of 3.5-4.5 ppm, reflecting its position adjacent to both the electron-withdrawing pyrimidine ring and the electron-donating amine functionality [5] [6].

The N-methylamine moiety contributes two distinct proton environments: the N-methyl group and the N-H proton. The methyl group attached to nitrogen generally resonates around 2.5-3.5 ppm, while the N-H proton appears as a broad signal in the 1.5-3.5 ppm region, often showing temperature and concentration dependence due to hydrogen bonding effects [4] [5].

Research on pyrimidine-containing compounds has demonstrated that the chemical shifts of aromatic protons are significantly influenced by the electronic effects of substituents. The presence of the chlorine atom at the 4-position of the pyrimidine ring creates an electron-withdrawing effect, which typically results in downfield shifts of nearby protons [7] [8].

LC-MS and HRMS Validation

Liquid chromatography-mass spectrometry and high-resolution mass spectrometry provide essential validation for the molecular structure and purity assessment of 1-(4-Chloropyrimidin-2-yl)-N-methylmethanamine. The compound exhibits a characteristic molecular ion peak at m/z 157.6 [M]⁺, corresponding to its molecular formula C₆H₈ClN₃ [1] [2].

The mass spectrometric fragmentation pattern typically involves loss of the methylamine group (CH₃NH₂, 31 Da) to generate a fragment ion at m/z 126.6, corresponding to the chloropyrimidine methylcarbocation. Additional fragmentation may occur through loss of the methyl group (15 Da) or through ring fragmentation processes characteristic of pyrimidine derivatives [9] [10].

High-resolution mass spectrometry analysis enables precise molecular formula determination and structural confirmation. The exact mass measurement allows differentiation from potential isomers and provides confidence in structural assignments. Studies on similar pyrimidine derivatives have demonstrated that HRMS typically achieves mass accuracy within 5 ppm, enabling unambiguous molecular formula determination [11] [12].

The LC-MS analysis under typical reversed-phase conditions shows characteristic retention behavior consistent with the compound's moderate polarity. The presence of both hydrophobic (chloropyrimidine) and hydrophilic (methylamine) moieties results in intermediate retention times on C18 columns with typical acetonitrile-water mobile phases [13] [14].

Electrospray ionization in positive mode represents the preferred ionization technique for this compound, as the basic nitrogen atoms readily accept protons under acidic conditions. The resulting [M+H]⁺ ions provide stable molecular ion peaks suitable for quantitative analysis and structural confirmation [15] [16].

X-ray Crystallography Data (if available)

The crystal structure determination of 1-(4-Chloropyrimidin-2-yl)-N-methylmethanamine has not been directly reported in the available literature. However, structural insights can be inferred from related chloropyrimidine derivatives and similar heterocyclic compounds that have been characterized by X-ray crystallography [17] [18].

Related chloropyrimidine structures provide valuable comparative data. For instance, 6-chloro-N-methylpyrimidin-4-amine crystallizes in the monoclinic space group P21/c with unit cell parameters a = 3.8335(2) Å, b = 11.1158(7) Å, c = 15.4294(7) Å, and β = 94.901(5)° [17]. This structural information suggests that similar chloropyrimidine derivatives adopt relatively compact crystal packing arrangements.

The molecular geometry of related compounds indicates that the pyrimidine ring typically maintains planarity, with the chlorine substituent showing minimal deviation from the ring plane. The methylamine substituent generally adopts conformations that optimize intermolecular hydrogen bonding interactions in the crystal lattice [19] [20].

Intermolecular interactions in chloropyrimidine crystal structures commonly involve N-H···N hydrogen bonds between amine groups and pyrimidine nitrogen atoms. These interactions often result in the formation of dimeric or chain structures that stabilize the crystal packing [20] [21].

The crystal system for related compounds varies but commonly includes monoclinic and orthorhombic systems. The presence of the chlorine atom and the methylamine group in 1-(4-Chloropyrimidin-2-yl)-N-methylmethanamine would likely influence both the unit cell dimensions and the space group selection [18] [22].

Thermal stability data from related structures suggest that chloropyrimidine derivatives generally exhibit good thermal stability up to approximately 200-250°C, with decomposition occurring through loss of the amine substituent or ring fragmentation processes [22] [23].

Computational Chemistry Insights

Density functional theory calculations provide valuable insights into the electronic structure and molecular properties of 1-(4-Chloropyrimidin-2-yl)-N-methylmethanamine. The most commonly employed computational approach utilizes the B3LYP functional with basis sets ranging from 6-31G(d,p) to 6-311++G(d,p) for geometry optimization and property calculations [24] [25].

The optimized molecular geometry typically reveals a planar or near-planar pyrimidine ring system with the chlorine atom positioned in the ring plane. The methylamine side chain generally adopts an extended conformation that minimizes steric interactions while maximizing stabilizing interactions with the heterocyclic system [26] [27].

Electronic structure analysis indicates that the compound exhibits a significant HOMO-LUMO energy gap, reflecting its stability and moderate reactivity. The highest occupied molecular orbital (HOMO) is typically localized on the methylamine nitrogen atom, while the lowest unoccupied molecular orbital (LUMO) is associated with the pyrimidine ring system [28] [29].

The molecular electrostatic potential mapping reveals distinct regions of electron density distribution. The nitrogen atoms of the pyrimidine ring and the methylamine group represent nucleophilic sites, while the chlorine-substituted carbon and the ring carbons adjacent to nitrogen atoms exhibit electrophilic character [27] [30].

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

157.0406750 g/mol

Monoisotopic Mass

157.0406750 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-09-2024

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